molecular formula C6H4INO4 B12546589 1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione CAS No. 151199-81-4

1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione

Cat. No.: B12546589
CAS No.: 151199-81-4
M. Wt: 281.00 g/mol
InChI Key: JDGGWZTUTWCBJG-UHFFFAOYSA-N
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Description

1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C6H6INO4. It is known for its role as a crosslinking reagent in various biochemical applications. The compound is characterized by the presence of an iodoacetyl group and a pyrrole-2,5-dione moiety, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione typically involves the reaction of iodoacetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Solvents: DMF, dichloromethane (DCM)

    Conditions: Mild temperatures (20-40°C), neutral to slightly basic pH (7-8)

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione involves the formation of covalent bonds with nucleophilic groups in biomolecules. The iodoacetyl group reacts with primary amines or thiols, resulting in the formation of stable amide or thioether linkages. This covalent modification can alter the function or stability of the target biomolecule, making it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione is unique due to its specific reactivity with both amines and thiols, providing versatility in crosslinking and bioconjugation applications. Its stability and ease of handling make it a preferred choice in many biochemical and industrial processes .

Properties

CAS No.

151199-81-4

Molecular Formula

C6H4INO4

Molecular Weight

281.00 g/mol

IUPAC Name

(2,5-dioxopyrrol-1-yl) 2-iodoacetate

InChI

InChI=1S/C6H4INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-2H,3H2

InChI Key

JDGGWZTUTWCBJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)OC(=O)CI

Origin of Product

United States

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